3-(Trifluoromethyl)undec-2-en-1-ol is a specialized organic compound characterized by the presence of a trifluoromethyl group and an alcohol functional group. This compound is part of a broader class of trifluoromethylated compounds, which have garnered significant interest in synthetic organic chemistry due to their unique chemical properties and potential applications in pharmaceuticals and agrochemicals.
Source: The compound can be synthesized through various methods, often involving the manipulation of precursors that contain trifluoromethyl groups.
Classification: It falls under the category of alkenols, specifically those with a trifluoromethyl substituent, which influences its reactivity and physical properties.
The synthesis of 3-(trifluoromethyl)undec-2-en-1-ol can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For example, reactions conducted in polar aprotic solvents like acetonitrile have been reported to yield favorable results .
3-(Trifluoromethyl)undec-2-en-1-ol features a long carbon chain with a double bond between the second and third carbons, alongside a hydroxyl group (-OH) at the terminal position. The trifluoromethyl group (-CF₃) is attached to the first carbon atom.
The molecular formula for this compound is , indicating it contains 12 carbon atoms, 13 hydrogen atoms, three fluorine atoms, and one oxygen atom. The presence of the trifluoromethyl group significantly alters its electronic properties compared to non-fluorinated analogs.
3-(Trifluoromethyl)undec-2-en-1-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions (e.g., temperature control and solvent choice) to achieve desired selectivity and yield .
The mechanism by which 3-(trifluoromethyl)undec-2-en-1-ol acts in chemical reactions typically involves:
Studies utilizing density functional theory (DFT) have elucidated potential pathways for these reactions, highlighting energy barriers and transition states associated with various mechanistic steps .
Relevant data from studies indicate that such compounds may show unique reactivity profiles owing to their electronic structure influenced by the trifluoromethyl substituent .
3-(Trifluoromethyl)undec-2-en-1-ol has several scientific uses:
The systematic name 3-(Trifluoromethyl)undec-2-en-1-ol provides a complete description of the compound’s structure according to IUPAC nomenclature rules:
This naming convention unambiguously defines the connectivity: CH₃(CH₂)₇CH=C(CF₃)CH₂OH. The stereochemistry of the double bond is critical, as the E (trans) or Z (cis) isomerism at the Δ² position significantly influences molecular shape, dipole moment, and intermolecular interactions. While the pure E isomer displays trans arrangement of the alkyl chains, reducing steric crowding, the Z isomer introduces a bent conformation that affects packing and solubility [4] [9]. Structural classification places this compound in the broader category of β,β-disubstituted allylic alcohols, characterized by:
Table 1: Nomenclature and Structural Variations of Related Trifluoromethyl Alkenols
Systematic Name | Common Name | Molecular Formula | Key Structural Features |
---|---|---|---|
3-(Trifluoromethyl)undec-2-en-1-ol | N/A | C₁₂H₂₁F₃O | Δ² unsaturation; –OH at C1; –CF₃ at C3 |
(E)-2-Undecen-1-ol | trans-2-Undecenol | C₁₁H₂₂O | Trans Δ² unsaturation; –OH at C1 |
1-(3-(Trifluoromethyl)phenyl)propan-2-ol | m-Trifluoromethylphenethyl alcohol | C₁₀H₁₁F₃O | Aromatic –CF₃; aliphatic –OH |
The electron-withdrawing –CF₃ group creates a polar environment near the double bond and hydroxyl, influencing acidity (pKa), hydrogen-bonding capacity, and dipole moment. This contrasts sharply with non-fluorinated analogs like trans-2-undecen-1-ol, which lack this polarization [4] [8] [9]. The extended alkyl chain (C₈H₁₇) provides substantial hydrophobicity, positioning this molecule as an amphiphilic entity with potential surfactant properties.
The medicinal application of the trifluoromethyl group began in the mid-20th century, with Lehmann's pioneering 1958 discovery that a para-CF₃ group on phenolic rings enhanced serotonin uptake inhibition by six-fold compared to non-fluorinated analogs [2]. This marked a paradigm shift, demonstrating that –CF₃ substitution could profoundly alter biological activity. Early developments focused on aromatic trifluoromethylation, but by the 1990s, aliphatic CF₃-containing structures gained prominence due to advances in synthetic methods like Ruppert's reagent (TMSCF₃) and fluoroform chemistry [5] [8].
The FDA approval of 19 trifluoromethylated drugs between 2000–2022 underscores this group's pharmaceutical significance [2]. Notable examples include:
These drugs exemplify key historical trends:
Table 2: Key Milestones in Trifluoromethylated Drug Development
Year | Development | Significance |
---|---|---|
1958 | Lehmann's SAR discovery | First report linking –CF₃ to enhanced bioactivity |
1984 | Synthesis of fluoxetine (Prozac®) | Landmark aryl-CF₃ antidepressant; demonstrated CNS penetration |
2000s | Catalytic trifluoromethylation methods | Enabled synthesis of complex aliphatic CF₃ compounds |
2019 | FDA approval of ubrogepant | Validated aliphatic –CH₂CF₃ in peptide-derived drugs |
2020s | Solid forms of CF₃-containing fused tricyclics (e.g., US10954234B2) | Advanced crystalline forms for drug formulation |
The evolution toward molecules like 3-(Trifluoromethyl)undec-2-en-1-ol reflects this trajectory—targeting aliphatic unsaturation and chiral centers to exploit both steric and electronic effects of –CF₃ in bioactive contexts [3] [5].
Medicinal Chemistry
The trifluoromethyl group exerts multifaceted effects on drug-like molecules, making it indispensable in modern design:
Catalysis and Synthetic Applications
Trifluoromethyl alkenols serve as precursors for catalytic processes and complex molecule synthesis:
The patent literature (e.g., US10954234B2) highlights advanced applications where trifluoromethyl alkenols are intermediates in fused tricyclic systems with kinase inhibitory activity [3]. Their structural complexity leverages the –CF₃ group’s ability to fine-tune electronic properties without steric bulk, optimizing target engagement.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.:
CAS No.: 126622-38-6